1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C16H16N4OS3 and its molecular weight is 376.51. The purity is usually 95%.
BenchChem offers high-quality 1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives involve complex heterocyclization processes and nucleophilic displacement reactions, leading to a variety of compounds with potential biological activities. For instance, Davoodnia et al. (2008) detailed the preparation of some new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through heterocyclization followed by nucleophilic displacement and cyclocondensation, showcasing the synthetic versatility of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives (Davoodnia et al., 2008).
Antimicrobial and Antitumor Activity
Several studies have explored the antimicrobial and antitumor properties of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives. Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in addressing microbial infections (Bhuiyan et al., 2006). Similarly, Lauria et al. (2013) explored the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, which exhibited significant antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Lauria et al., 2013).
Chemical Properties and Reactions
The chemical properties and reactions of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives offer insights into their reactivity and potential applications in various domains. For example, the unexpected Dimroth rearrangement in the synthesis of these compounds reveals unique reaction pathways that could be harnessed for the development of novel therapeutic agents or materials (Hamed et al., 2008).
properties
IUPAC Name |
12-butylsulfanyl-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS3/c1-2-3-7-24-16-18-17-15-19(10-11-5-4-8-22-11)14(21)13-12(20(15)16)6-9-23-13/h4-6,8-9H,2-3,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRSPKYDYXMDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1C3=C(C(=O)N2CC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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